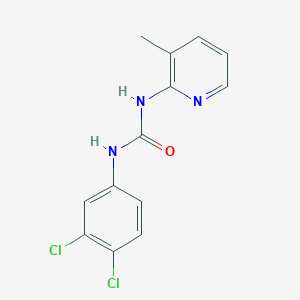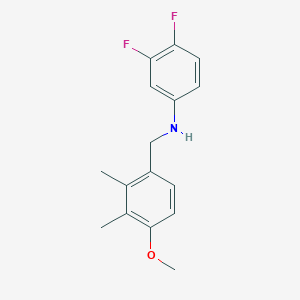
4-(methoxycarbonyl)benzyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonyl)benzyl 3-methoxybenzoate, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the human body. MMB-2201 was first synthesized in the early 2010s and has since gained popularity among the scientific community for its potential applications in research.
作用機序
The mechanism of action of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate involves the activation of the CB1 and CB2 receptors in the human body. These receptors are primarily located in the central and peripheral nervous systems and are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. Upon activation, the CB1 and CB2 receptors modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various medical conditions.
実験室実験の利点と制限
One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in lab experiments is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, one of the main limitations of using this compound is its potential for abuse and dependence, which may limit its clinical applications.
将来の方向性
There are several future directions for the use of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of chronic pain, anxiety, and other medical conditions. Additionally, this compound may be used to study the role of the CB1 and CB2 receptors in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Finally, this compound may be used to develop new tools for the diagnosis and treatment of cannabinoid-related disorders.
合成法
4-(methoxycarbonyl)benzyl 3-methoxybenzoate can be synthesized using a variety of methods, including the classical route of indole synthesis and the palladium-catalyzed cross-coupling reaction. The classical route involves the condensation of indole-3-carboxylic acid with 4-(methoxycarbonyl)benzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methoxybenzoyl chloride to obtain this compound. The palladium-catalyzed cross-coupling reaction involves the reaction of 4-bromo-2-methoxybenzoic acid with 4-(methoxycarbonyl)benzyl chloride in the presence of a palladium catalyst and a base such as triethylamine.
科学的研究の応用
4-(methoxycarbonyl)benzyl 3-methoxybenzoate has been widely used in scientific research for its potential applications in the field of cannabinoid pharmacology. It has been shown to exhibit high affinity and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and pharmacological effects of these receptors. This compound has also been used in the development of new drugs for the treatment of various medical conditions, including chronic pain, anxiety, and neurological disorders.
特性
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-5-3-4-14(10-15)17(19)22-11-12-6-8-13(9-7-12)16(18)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXJSOYAGPGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5856734.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)